

Discovery of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

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Compound of Interest

Compound Name: 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Cat. No.: B1324996

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An In-depth Technical Guide to the Synthesis and Characterization of **3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol**

Executive Summary

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a heterocyclic building block containing a pyridine core functionalized with both a methoxy group and a propargyl alcohol moiety. While a specific seminal "discovery" paper is not prominent in the literature, its structure is of significant interest to medicinal chemists and drug development professionals. The pyridine scaffold is a privileged structure in numerous approved pharmaceuticals, and the propargyl alcohol group offers a versatile handle for further chemical modification via reactions such as click chemistry, further cross-couplings, or oxidation/reduction. This guide provides a comprehensive technical overview of the logical synthesis, characterization, and potential applications of this compound, framed from the perspective of a senior application scientist. It is designed to serve as a foundational resource for researchers intending to synthesize or utilize this molecule in their discovery programs.

Introduction to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, with CAS Number 898561-63-2, is a solid organic compound whose structure is centered on a 3,5-disubstituted pyridine ring.^[1] The strategic

placement of an electron-donating methoxy group and a reactive propargyl alcohol sidechain makes it a valuable intermediate for creating libraries of more complex molecules. Its utility lies in its potential for generating derivatives with diverse biological activities, leveraging the established importance of the pyridine nucleus in drug design.^{[2][3]}

Physicochemical Properties

A summary of the key chemical and physical properties for **3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol** is presented below. Note that some properties are predicted based on computational models due to the limited availability of experimentally determined data in public literature.^[4]

Property	Value	Source
CAS Number	898561-63-2	^{[1][4]}
Molecular Formula	C ₉ H ₉ NO ₂	^{[1][4]}
Molecular Weight	163.17 g/mol	^{[1][4]}
Appearance	Solid	
Boiling Point (Predicted)	324.7 ± 37.0 °C	^[4]
Density (Predicted)	1.20 ± 0.1 g/cm ³	^[4]
pKa (Predicted)	13.14 ± 0.10	^[4]
SMILES String	COc1cncc(c1)C#CCO	

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The molecular architecture of **3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol**, featuring a C(sp²)-C(sp) bond between a pyridine ring and an alkyne, strongly indicates that the most efficient and logical synthetic route is the Sonogashira cross-coupling reaction.

Rationale for Method Selection

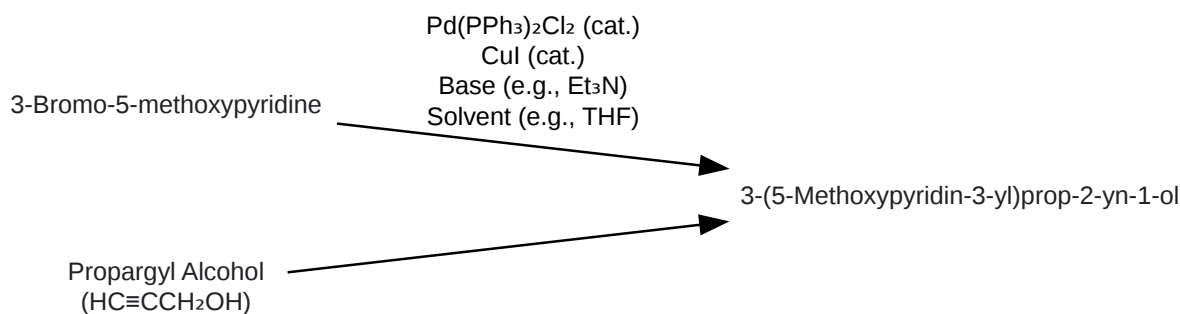
Expertise & Experience: The Sonogashira reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds

between aryl/vinyl halides and terminal alkynes.[5] It employs a dual-catalyst system, typically a palladium complex and a copper(I) salt, which allows the reaction to proceed under mild conditions, preserving sensitive functional groups like the primary alcohol in the target molecule.[6][7] This method is widely documented for coupling nitrogen-containing heterocycles, making it the industry-standard approach for this transformation.[6]

Trustworthiness: The reaction mechanism is well-understood, and the conditions are highly tunable (catalyst, ligand, base, solvent), allowing for robust optimization and scalability. This predictability makes it a trustworthy choice for producing key intermediates in a drug discovery pipeline.

Proposed Synthetic Pathway

The synthesis involves the coupling of a suitable 3-halo-5-methoxypyridine with propargyl alcohol. A 3-iodo or 3-bromopyridine derivative is typically preferred over a chloro- derivative due to the relative bond strengths ($C-I < C-Br < C-Cl$), which dictates the ease of oxidative addition to the palladium catalyst.



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Caption: Proposed Sonogashira coupling for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating procedure based on established Sonogashira coupling methodologies for similar substrates.[8]

Materials:

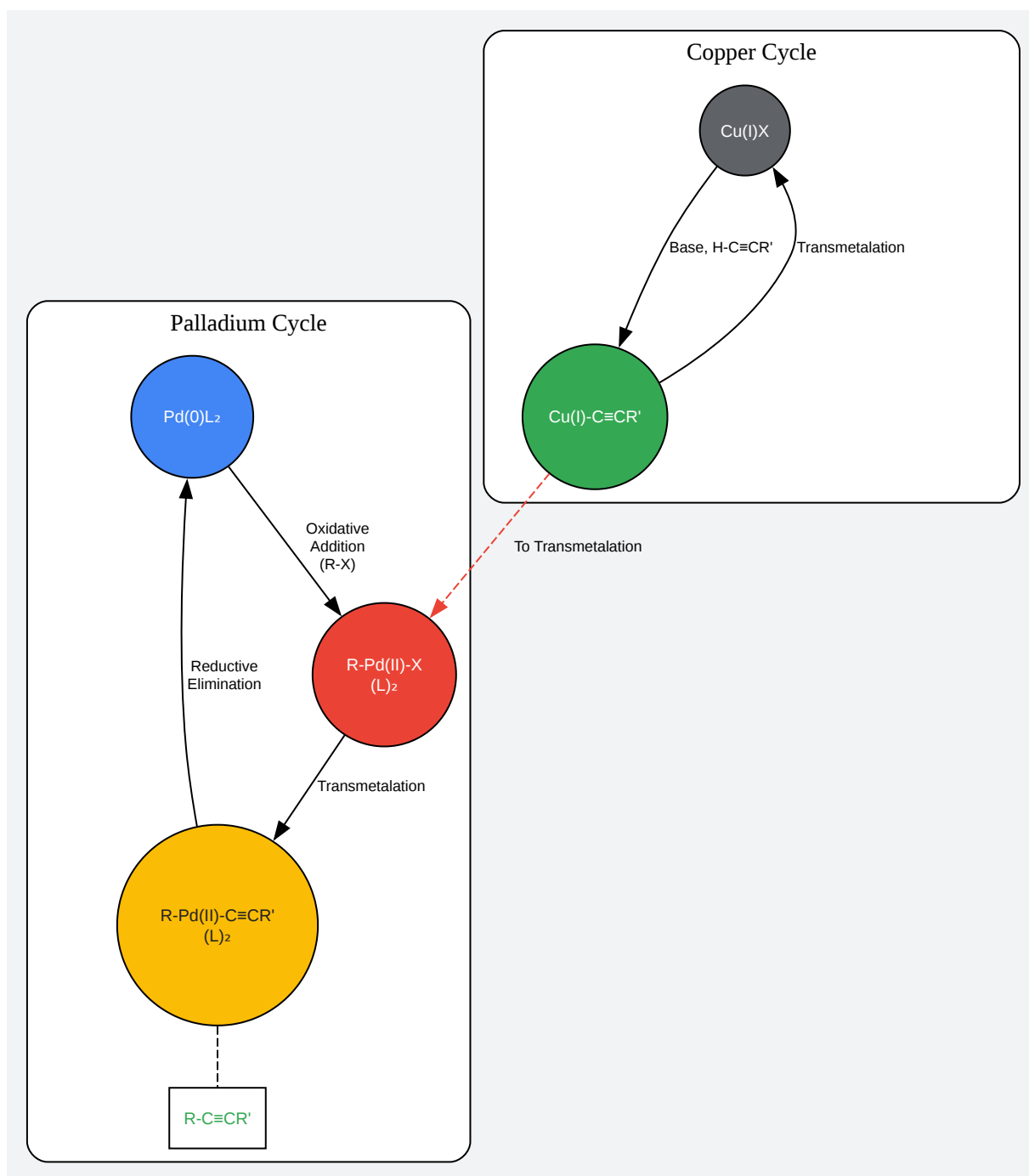
- 3-Bromo-5-methoxypyridine (1.0 eq)
- Propargyl alcohol (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
- Copper(I) iodide [CuI] (0.04 eq)
- Triethylamine (Et₃N) (3.0 eq)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine.
- Solvent & Reagents: Dissolve the starting material in anhydrous THF. To this solution, add propargyl alcohol, followed by triethylamine.
- Degassing: Sparge the resulting mixture with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
- Catalyst Addition: Under a positive flow of nitrogen, add the catalysts, copper(I) iodide and Pd(PPh₃)₂Cl₂. The reaction mixture will typically change color upon catalyst addition.
- Reaction Monitoring: Heat the reaction to a gentle reflux (or maintain at room temperature, depending on the reactivity of the halide) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
- Workup: Upon completion, cool the mixture to room temperature. Filter it through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
- Purification: The crude residue is then re-dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol**.

Mechanistic Insight: The Sonogashira Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is responsible for activating the aryl halide, while the copper cycle generates the reactive copper(I) acetylide species.^[5]



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Caption: Interconnected catalytic cycles of the Sonogashira reaction.

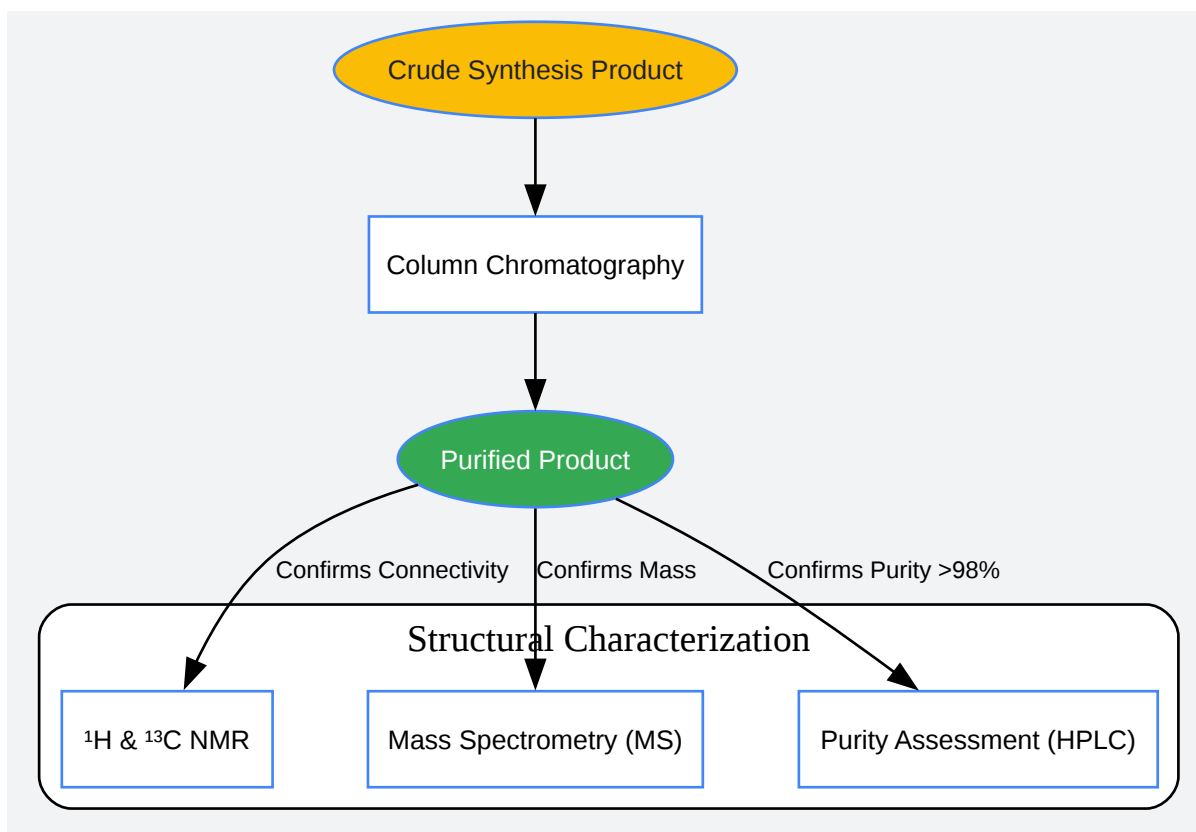
Structural Elucidation and Characterization

Trustworthiness: A rigorous analytical workflow is non-negotiable for validating the identity and purity of a novel compound. Each technique provides orthogonal data that, when combined, confirms the molecular structure and assesses its purity with high confidence. A commercial specification sheet, for instance, guarantees a purity of at least 98% as determined by HPLC.

[1]

Analytical Workflow

The following workflow represents a standard, self-validating system for the characterization of a synthesized organic molecule.



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Caption: Standard workflow for synthesis, purification, and analysis.

Expected Analytical Data

The following table summarizes the expected analytical results that would confirm the successful synthesis of **3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol**.

Technique	Expected Result	Rationale
¹ H NMR	Signals for aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH ₃) group, a triplet for the alcohol proton (-OH), and a triplet/doublet system for the methylene protons (-CH ₂ -).	Confirms the presence and connectivity of all proton environments.
¹³ C NMR	Signals corresponding to the 9 unique carbon atoms, including two quaternary carbons for the alkyne (C≡C) and distinct signals for the pyridine ring carbons.	Verifies the complete carbon skeleton of the molecule.
Mass Spec (e.g., ESI+)	A prominent ion peak at m/z = 164.06 [M+H] ⁺ .	Confirms the molecular weight (163.17) and elemental composition (C ₉ H ₉ NO ₂). [1]
HPLC	A single major peak with >98% of the total integrated area at a characteristic retention time.	Quantifies the purity of the final compound. [1]

Potential Applications and Future Directions

The true value of **3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol** lies in its role as a versatile chemical intermediate.

- **Medicinal Chemistry:** The pyridine core is a common feature in drugs targeting a wide array of biological systems.[\[2\]](#) The propargyl alcohol can be used as a linchpin for fragment-based drug discovery (FBDD) or as a precursor for more complex side chains. The alkyne functionality is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the rapid synthesis of triazole-containing compound libraries.

- Materials Science: Aryl-alkyne structures are precursors for organic electronic materials and polymers with interesting photophysical properties.

Currently, there is a lack of published data on the specific biological activities of this compound. This represents a clear opportunity for future research. Screening **3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol** and its derivatives against various biological targets (e.g., kinases, GPCRs, ion channels) could uncover novel therapeutic leads.

Conclusion

While the formal "discovery" of **3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol** is not attributable to a single pioneering publication, its logical and efficient synthesis is readily conceived through the robust and reliable Sonogashira cross-coupling reaction. This guide provides the essential technical framework for its synthesis, purification, and rigorous characterization. The compound stands as a valuable and readily accessible building block, offering significant potential for researchers in drug discovery and materials science to explore new chemical space and develop novel functional molecules.

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